molecular formula C17H26N6 B5912727 N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 830328-50-2

N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B5912727
CAS RN: 830328-50-2
M. Wt: 314.4 g/mol
InChI Key: SEYSVSUOUHBPSD-UHFFFAOYSA-N
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Description

N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine, also known as DCPTA, is a triazole derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DCPTA is a small molecule that has shown promising results in various scientific studies, particularly in the field of neuroscience.

Mechanism of Action

N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine acts as a positive allosteric modulator of mGluR5. It binds to a specific site on the receptor and enhances the response to glutamate, the endogenous ligand for mGluR5. This leads to increased intracellular signaling, which can result in various physiological effects, including improved cognitive function.
Biochemical and Physiological Effects
N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been shown to have various biochemical and physiological effects. In addition to enhancing mGluR5-mediated signaling, it has been shown to increase the release of various neurotransmitters, including dopamine and acetylcholine. It has also been shown to improve synaptic plasticity and enhance long-term potentiation, which are important processes for learning and memory.

Advantages and Limitations for Lab Experiments

N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and target specific receptors. It has also been shown to have high selectivity for mGluR5, which reduces the risk of off-target effects. However, N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has some limitations, including its relatively short half-life and potential toxicity at high doses.

Future Directions

There are several future directions for N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine research. One area of interest is the development of more potent and selective mGluR5 agonists. Another area of interest is the investigation of the potential therapeutic applications of N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine, particularly in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine and its potential limitations.

Synthesis Methods

N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine can be synthesized using a one-pot reaction involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the Buchwald-Hartwig amination reaction. The reaction involves the use of various reagents and solvents, including copper sulfate, sodium ascorbate, triethylamine, dichloromethane, and ethanol. The synthesis method has been optimized to yield high purity and high yield of N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine.

Scientific Research Applications

N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been extensively studied for its potential applications in neuroscience research. It has been shown to act as a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. N,1-dicyclohexyl-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazol-5-amine has been shown to enhance mGluR5-mediated signaling, which can lead to improved cognitive function.

properties

IUPAC Name

N,3-dicyclohexyl-5-(1H-pyrazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6/c1-3-7-13(8-4-1)19-17-16(15-11-12-18-20-15)21-22-23(17)14-9-5-2-6-10-14/h11-14,19H,1-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYSVSUOUHBPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(N=NN2C3CCCCC3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337753
Record name ST003256
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-[1,2,3]Triazole, 3-cyclohexyl-5-(1H-pyrazol-3-yl)-4-cyclohexylamino-

CAS RN

830328-50-2
Record name ST003256
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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